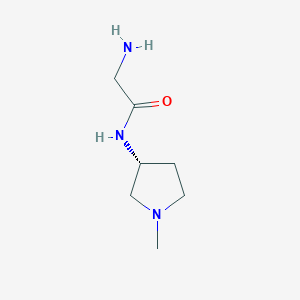

2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Description

2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (CAS 1354015-12-5) is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an acetamide moiety attached to the 3-position of the pyrrolidine core. Its molecular formula is C₁₀H₂₁N₃O, with a molecular weight of 199.29 g/mol (calculated).

Properties

IUPAC Name |

2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXORPPMGMRFCQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of 1-methylpyrrolidine with acetamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Sphingomyelinase

Recent studies have highlighted the role of 2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme is implicated in neurodegenerative diseases such as Alzheimer's disease (AD). The compound demonstrated favorable pharmacokinetic properties, including good brain penetration and substantial oral bioavailability. In mouse models of AD, it showed efficacy in reversing cognitive impairment, indicating its potential as a therapeutic agent for neurodegeneration .

2. Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency of this compound against nSMase2. Modifications to the pyrrolidine core and other molecular components have yielded several derivatives with enhanced activity. For instance, certain analogs exhibited IC values as low as 300 nM against nSMase2 . These findings suggest that further optimization could lead to more effective treatments for conditions related to sphingolipid metabolism.

Biochemical Applications

1. JAK Inhibition

Another area of application for this compound is in the inhibition of Janus kinases (JAKs), which are critical in cytokine signaling pathways involved in immunological responses. Compounds derived from this structure have shown selective inhibition of JAK3 over JAK1 and JAK2, making them potential candidates for treating autoimmune diseases such as rheumatoid arthritis . The selectivity profile is crucial for minimizing side effects associated with broader JAK inhibition.

2. Drug Development

The compound's unique structure makes it a valuable scaffold for drug development. Its ability to interact with multiple biological targets opens avenues for creating multi-target drugs that can address complex diseases involving dysregulated signaling pathways.

Case Studies

Case Study 1: Alzheimer's Disease Model

In a study involving 5XFAD mice, which model familial Alzheimer's disease, the administration of this compound resulted in significant improvements in cognitive function. The pharmacokinetic analysis revealed that the compound achieved effective concentrations in the brain, supporting its potential as a treatment for neurodegenerative conditions .

Case Study 2: Autoimmune Disorders

Research on JAK inhibitors derived from this compound has shown promise in clinical settings for rheumatoid arthritis. A specific analog demonstrated high selectivity for JAK3 while maintaining low activity against JAK1 and JAK2, thereby reducing the risk of adverse effects associated with broader inhibition .

Mechanism of Action

The mechanism of action of 2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Benzyl substituents (e.g., in C₁₄H₂₁N₃O and C₁₆H₂₃N₃O derivatives) enhance lipophilicity, which may influence membrane permeability and pharmacokinetic properties . The cyclopropyl group in C₁₆H₂₃N₃O provides geometric rigidity, possibly stabilizing interactions with flat aromatic regions in biological targets .

Molecular Weight Trends :

- The addition of benzyl (+48.05 g/mol) or cyclopropyl (+74.08 g/mol) groups significantly increases molecular weight, which could impact solubility and bioavailability.

Biological Activity

2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide, also known as (S)-2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with (S)-2-amino-propionic acid and (R)-1-methyl-pyrrolidine.

- Coupling Reaction : The amino group of the starting acid is protected, and the carboxyl group is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC).

- Amidation : The activated carboxyl group is reacted with (R)-1-methyl-pyrrolidine to form the desired amide bond.

This compound has a molecular formula of C₇H₁₅N₃O and a molecular weight of 157.21 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The structural components, particularly the pyrrolidine ring and amino group, are crucial for these interactions, influencing binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound may play a role in enzyme inhibition. For instance, it has been explored for its potential as an inhibitor of certain proteases, which are critical in various biological processes including cancer progression and infectious diseases .

Antimalarial Activity

A notable study demonstrated that related pyrrolidine-based compounds exhibit significant antimalarial activity against Plasmodium falciparum. For example, a derivative showed an in vitro IC50 of 51 nM and effective oral efficacy in murine models . This suggests potential therapeutic applications in malaria treatment.

Anticancer Properties

In vitro studies have shown that derivatives of this compound can reduce the viability of cancer cells. Specifically, compounds containing similar structural motifs have been linked to cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapy .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.